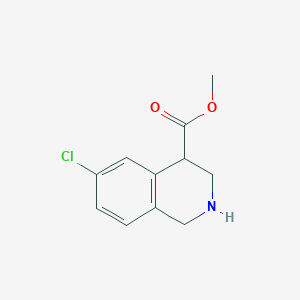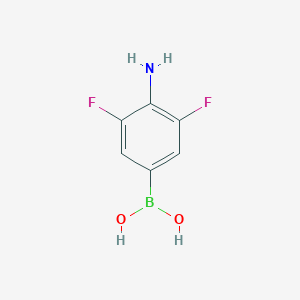
(4-Amino-3,5-difluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3,5-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BF2NO2. This compound is characterized by the presence of an amino group at the 4-position and two fluorine atoms at the 3- and 5-positions on the phenyl ring, along with a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-difluorophenyl)boronic acid typically involves the following steps:
Starting Material: The process begins with 4-bromo-2-fluoroaniline.
Protection of the Amine Group: The amine group is protected to prevent unwanted reactions.
Lithium-Bromine Exchange: This step involves the exchange of bromine with lithium.
Addition of Trimethyl Borate: The lithium intermediate is then reacted with trimethyl borate.
Acidic Hydrolysis: Finally, the product is subjected to acidic hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: (4-Amino-3,5-difluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Homo-Coupling Reactions: It can also undergo homo-coupling to form biaryl compounds without the need for a halide partner.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0).
Bases: Commonly used bases include potassium carbonate or sodium hydroxide.
Solvents: Typical solvents include ethanol, water, or a mixture of both.
Major Products:
Biaryl Compounds: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.
Fluorinated Biaryl Derivatives: These are formed when reacting with specific aryl or heteroaryl halides.
科学研究应用
(4-Amino-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
作用机制
The mechanism of action of (4-Amino-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.
相似化合物的比较
- 3,5-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 2,6-Difluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison:
- Uniqueness: The presence of both amino and boronic acid groups in (4-Amino-3,5-difluorophenyl)boronic acid makes it particularly versatile for various synthetic applications. The amino group can participate in additional reactions, providing further functionalization opportunities.
- Reactivity: Compared to other difluorophenylboronic acids, the amino group in this compound can influence the electronic properties of the compound, potentially altering its reactivity in cross-coupling reactions .
属性
分子式 |
C6H6BF2NO2 |
|---|---|
分子量 |
172.93 g/mol |
IUPAC 名称 |
(4-amino-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |
InChI 键 |
NJFTYBFZAGEIHR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1)F)N)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


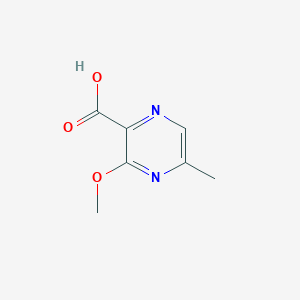
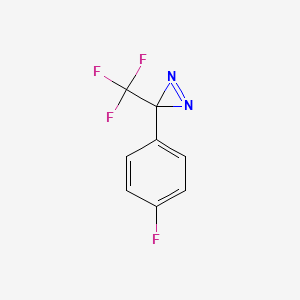
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)


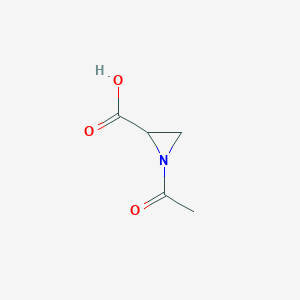
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
